molecular formula C10H14O2 B049509 2-Benzyl-1,3-propanediol CAS No. 2612-30-8

2-Benzyl-1,3-propanediol

Cat. No. B049509
CAS RN: 2612-30-8
M. Wt: 166.22 g/mol
InChI Key: LODRGECCKZZTEQ-UHFFFAOYSA-N
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Patent
US04444766

Procedure details

Diethyl benzylmalonate is reduced with lithium aluminium hydride to give 2-benzylpropane-1,3-diol (m.p. 64°-65° C.) and esterified with an equimolar amount of benzenesulphochloride in anhydrous pyridine to give 2-benzylpropane-1,3-diol monobenzenesulphonate (oily substance). Reaction thereof with the sodium salt of hexadecanethiol in ethanol gives the desired 2-benzyl-3-hexadecylthiopropan-1-ol (wax-like compound).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]([C:14](OCC)=[O:15])[C:9](OCC)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH2:1]([CH:8]([CH2:9][OH:10])[CH2:14][OH:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.